3,4-dimethoxy-N-((6-(p-tolyl)-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)benzamide
Description
This compound is a benzamide derivative featuring a 2,3-dihydroimidazo[2,1-b]thiazole core substituted with a p-tolyl group at the 6-position and a 3,4-dimethoxybenzamide moiety at the 5-methyl position.
Properties
IUPAC Name |
3,4-dimethoxy-N-[[6-(4-methylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S/c1-14-4-6-15(7-5-14)20-17(25-10-11-29-22(25)24-20)13-23-21(26)16-8-9-18(27-2)19(12-16)28-3/h4-9,12H,10-11,13H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAZSBIPCROZRDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N3CCSC3=N2)CNC(=O)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with a thiazole ring have been found to exhibit anti-inflammatory properties. They are known to inhibit cyclooxygenase (COX), an enzyme responsible for inflammation and pain.
Mode of Action
For instance, some thiazole derivatives have been found to inhibit COX, reducing the production of prostaglandins and thereby alleviating inflammation.
Biochemical Pathways
The compound likely affects the biochemical pathway involving COX, given its potential anti-inflammatory properties. By inhibiting COX, it may reduce the production of prostaglandins, which are key mediators of inflammation. This can lead to downstream effects such as reduced inflammation and pain.
Result of Action
The result of the compound’s action would likely be a reduction in inflammation, given its potential anti-inflammatory properties. This could manifest at the molecular level as a decrease in the production of prostaglandins, and at the cellular level as a decrease in the inflammatory response.
Biochemical Analysis
Biochemical Properties
The compound, due to its structural similarity to indole derivatives, might possess various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities. It might bind with high affinity to multiple receptors, which could be helpful in developing new useful derivatives.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural and Functional Comparisons
Key Observations
Substituent Influence on Enzyme Inhibition
- COX-2 Selectivity: Compound 6a (IJPR 2018) demonstrates that a 4-methylsulfonylphenyl group at the 6-position and a small dimethylamine at C-5 enhance COX-2 selectivity (IC50 = 0.08 µM) while reducing COX-1 affinity .
- IDO1 Inhibition : Compounds like 12h () with bromophenyl and hydroxyl-triazole substituents show IDO1-targeted activity, suggesting that bulkier substituents at C-5 may favor this pathway .
Electronic and Steric Effects
- p-Tolyl vs. Halogenated Aryl Groups : The target compound’s p-tolyl group (methyl substitution) at the 6-position is less electron-withdrawing than the 4-fluorophenyl or 4-bromophenyl groups in analogues (h) . This could enhance lipophilicity and membrane permeability.
- Benzamide Modifications : The 3,4-dimethoxybenzamide moiety introduces methoxy groups capable of hydrogen bonding, contrasting with the 2,3-dimethylbenzamide in BC06915 (), which lacks such polar interactions .
Crystallographic and Conformational Insights
- The fluorophenyl-pyridin-2-ylacetamide analogue () exhibits dihedral angles of 34.3° and 43.9° between the imidazole core and aryl rings, influencing binding pocket accommodation . The target compound’s dimethoxy groups may induce similar torsional effects, modulating receptor engagement.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
